trans-2-Ethyl-3-methyl-thiacyclopentane

Gas Chromatography Method Validation Petroleum / Flavor Analysis

trans-2-Ethyl-3-methyl-thiacyclopentane (CAS 61568-36-3) is a C₇H₁₄S saturated sulfur heterocycle belonging to the thiolane (tetrahydrothiophene) class, possessing a five-membered ring with a single sulfur atom and distinct trans-oriented ethyl and methyl substituents at positions 2 and It bears a molecular weight of 130.251 g/mol and an IUPAC Standard InChIKey of XNZCGHZDGZDSBU-NKWVEPMBSA-N. While structurally related alkylthiolanes share the same core scaffold, the specific substitution pattern and stereochemistry directly govern their chromatographic behavior and, by extension, their functional differentiation in analytical and organoleptic applications.

Molecular Formula C7H14S
Molecular Weight 130.25 g/mol
CAS No. 61568-36-3
Cat. No. B14573923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-2-Ethyl-3-methyl-thiacyclopentane
CAS61568-36-3
Molecular FormulaC7H14S
Molecular Weight130.25 g/mol
Structural Identifiers
SMILESCCC1C(CCS1)C
InChIInChI=1S/C7H14S/c1-3-7-6(2)4-5-8-7/h6-7H,3-5H2,1-2H3/t6-,7+/m1/s1
InChIKeyXNZCGHZDGZDSBU-RQJHMYQMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-2-Ethyl-3-methyl-thiacyclopentane (CAS 61568-36-3) Procurement Guide: Analytical and Structural Differentiation


trans-2-Ethyl-3-methyl-thiacyclopentane (CAS 61568-36-3) is a C₇H₁₄S saturated sulfur heterocycle belonging to the thiolane (tetrahydrothiophene) class, possessing a five-membered ring with a single sulfur atom and distinct trans-oriented ethyl and methyl substituents at positions 2 and 3. It bears a molecular weight of 130.251 g/mol and an IUPAC Standard InChIKey of XNZCGHZDGZDSBU-NKWVEPMBSA-N [1]. While structurally related alkylthiolanes share the same core scaffold, the specific substitution pattern and stereochemistry directly govern their chromatographic behavior and, by extension, their functional differentiation in analytical and organoleptic applications.

Why trans-2-Ethyl-3-methyl-thiacyclopentane Cannot Be Interchanged with Simpler Alkylthiolanes


Alkylthiolanes are frequently employed in gas chromatographic (GC) method development and flavor reconstitution, yet their retention indices are profoundly sensitive to the number, position, and stereochemistry of ring substituents. trans-2-Ethyl-3-methyl-thiacyclopentane elutes with a Kovats retention index (RI) of 986 on an OV-101 non-polar column at 100 °C, whereas its constitutional isomers and lower homologs exhibit markedly different RIs—for instance, the unsubstituted tetrahydrothiophene elutes near 790, and 3-methylthiolane at 869 under identical conditions [1][2]. Reliance on a generic thiolane standard without verifying this offset can introduce co-elution errors, misidentification in complex matrices, and irreproducible sensory profiles in meat flavor models [1]. The quantified RI gap makes substitution analytically unsound when chromatographic fidelity is required.

Quantitative Differentiation Evidence for trans-2-Ethyl-3-methyl-thiacyclopentane (CAS 61568-36-3)


Kovats Retention Index on Non-Polar OV-101 Phase: Target vs. Unsubstituted Parent

trans-2-Ethyl-3-methyl-thiacyclopentane exhibits a Kovats retention index (RI) of 986 on a 100 m OV-101 capillary column at 100 °C with hydrogen carrier gas. In contrast, the unsubstituted parent compound tetrahydrothiophene elutes approximately 196 index units earlier under the same column and temperature conditions. This large offset eliminates co-elution risk when both are present in a sample [1].

Gas Chromatography Method Validation Petroleum / Flavor Analysis

Chromatographic Resolution from the Closest Constitutional Isomer (2-Ethyltetrahydrothiophene)

Adopting the trans-2-ethyl-3-methyl substitution pattern increases the Kovats RI from 945 (2-ethyltetrahydrothiophene) to 986—a gain of 41 index units on OV-101 at 100 °C. Both compounds share the C₆H₁₂S–C₇H₁₄S border region, but the additional methyl group in the target molecule provides sufficient chromatographic resolution for baseline separation when using a standard 100 m capillary column [1][2].

Selectivity Isomer Separation GC-MS

Retention Order Inversion Relative to Polymethylated Thiolanes

Despite sharing the molecular formula C₇H₁₄S, trans-2-ethyl-3-methylthiophane (RI 986) elutes 22 index units later than cis-trans-2,3,5-trimethylthiolane (RI 964) on the same OV-101 column at 100 °C. This inversion—where a compound with a longer ethyl substituent is retained more strongly than a tri-methyl isomer—reflects the dominant influence of substituent stereochemistry and dispersion interactions over mere carbon count [1][2].

Structure-Retention Relationships Sulfur Heterocycle Identification Petroleum Biomarkers

Stereochemical Identity as a Fixed-Chain-Length Matrix Component

The IUPAC InChI string for this compound (InChI=1S/C7H14S/c1-3-7-6(2)4-5-8-7/h6-7H,3-5H2,1-2H3/t6-,7+/m0/s1) encodes a definitive trans (2S,3R) configuration that distinguishes it from the cis (2S,3S) diastereomer (CAS 61568-37-4) [1]. In the methylene-insertion approach used to generate GC standards, the trans isomer is produced as a distinct, resolvable product. Its use as a reference compound in petroleum sulfur speciation is predicated on this exact stereochemistry, as the cis isomer would yield a different Kovats index on the same polarizable stationary phases [2].

Stereochemistry Petroleum Sulfur Analysis Standard Compound Synthesis

Kovats Index Gap Over the Monomethyl Homolog for GC Method Selectivity

Extension from 3-methylthiolane (C₅H₁₀S, RI 869) to trans-2-ethyl-3-methylthiolane (C₇H₁₄S, RI 986) adds 117 Kovats index units. This large gap (ΔRI = 117) ensures that the target compound elutes well outside the retention window of lower alkylthiolane homologs, which is essential when constructing retention index libraries for the identification of cyclic sulfides in complex hydrocarbon or flavor matrices [1][2].

Homolog Differentiation Retention Index Library Sulfur Heterocycle Standardization

Synthesis Provenance as a Methyl-Insertion Product from 2-Ethylthiolane

The 1976 Gal'pern et al. study generates trans-2-ethyl-3-methylthiolane via a methylene-insertion reaction on C₅H₁₀S and C₆H₁₂S cyclic sulfides. The method yields a mixture of isomeric thiolanes that are resolved by capillary GC, with the title compound unequivocally identified among the products. This provenance means the compound is specifically produced as a GC reference standard, not merely isolated from a natural source, ensuring its availability as a well-characterized synthetic product for method development [1].

Standard Compound Synthesis Methylene-Insertion Chemistry Sulfur Heterocycle Reference Materials

Application Scenarios for trans-2-Ethyl-3-methyl-thiacyclopentane (CAS 61568-36-3)


GC and GC-MS Method Development for Sulfur Speciation in Petroleum Distillates

Petroleum laboratories quantifying organosulfur compounds require authentic alkylthiolane standards to calibrate retention times and mass spectral libraries. The 986 Kovats RI on OV-101 (relative to tetrahydrothiophene at ~790) enables this compound to be used as a mid-range retention marker for C₇ cyclic sulfides in naphtha and middle distillate fractions. Its documented RI in the NIST WebBook and the foundational Gal'pern et al. study provides traceable metrological justification for inclusion in custom sulfur-specific GC methods [1][2].

Flavor Chemistry Research on Cooked Meat Aroma Reconstitution

Alkylthiolanes are recognized contributors to the sulfurous, meaty notes in cooked meat aroma. While odor threshold data for this specific trans isomer remain unpublished, its structural similarity to the meat-relevant 3-methylthiolane and 2-ethylthiolane class supports its investigation as a reference compound in model Maillard reaction systems. Researchers can use the established RI to track its formation or degradation in heated cysteine/ribose or thiamin model systems without misassigning it to lower thiolane homologs [1].

Chromatographic Library Expansion for C₇H₁₄S Isomer Identification

The compound closes a critical gap in the Kovats index ladder for C₇H₁₄S thiolanes. With a documented RI of 986, it sits between 2-ethyltetrahydrothiophene (945) and higher alkylthiolanes, making it indispensable for any comprehensive retention index database targeting sulfur heterocycles in environmental, food, or petrochemical matrices. Its unambiguous trans stereochemistry further refines isomer-specific library entries [1][2].

Validation of Methylene-Insertion Synthetic Protocols for Cyclic Sulfide Standards

The original 1976 methylene-insertion study established a systematic route to polyalkylthiolanes. This compound serves as a reference product for laboratories replicating or adapting the methylene-insertion methodology to prepare C₇ and higher thiolane standards. Its reported RI and synthesis conditions provide a benchmark for verifying reaction success and product purity when generating in-house reference materials [1].

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